6-(Trifluoromethyl)pyridin-3-ol
Overview
Description
“6-(Trifluoromethyl)pyridin-3-ol” is a chemical compound with the empirical formula C6H4F3NO . It is used in the preparation of tricyclic dihydroimidazopyrimidone derivatives, which act as lipoprotein-associated phospholipase A2 inhibitors .
Synthesis Analysis
The synthesis of “6-(Trifluoromethyl)pyridin-3-ol” involves a solution of 6-(trifluoromethyl)pyridine-3-ol and sodium carbonate in water, which is cooled in an ice bath. Sodium hypochlorite solution is then added portionwise over 30 minutes, and the reaction is stirred at 0° C. for 2 hours.
Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethyl)pyridin-3-ol” is represented by the SMILES string Oc1ccc(nc1)C(F)(F)F
. The InChI key for this compound is VFOBDHYPESAMAF-UHFFFAOYSA-N
.
Chemical Reactions Analysis
The compound “6-(Trifluoromethyl)pyridin-3-ol” can be converted into different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .
Scientific Research Applications
Medicine
6-(Trifluoromethyl)pyridin-3-ol has been identified as a key structural motif in various FDA-approved drugs due to its unique physicochemical properties . Its trifluoromethyl group enhances the biological activity of pharmaceuticals, making it valuable in drug design and development.
Agriculture
In the agricultural sector, this compound is utilized in the synthesis of agrochemicals. Its derivatives are primarily used for crop protection, offering an effective defense against pests . The presence of the trifluoromethyl group is particularly significant in increasing the efficacy of these compounds.
Material Science
The compound’s derivatives serve as building blocks in the synthesis of advanced materials. Their unique properties contribute to the development of materials with specific functionalities, which are crucial in various industrial applications .
Environmental Science
6-(Trifluoromethyl)pyridin-3-ol plays a role in environmental science by contributing to the development of compounds with lower environmental impact. Its derivatives are used to create more eco-friendly pesticides and fungicides .
Analytical Chemistry
This compound is used in analytical chemistry as a reagent or intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various analytical procedures .
Biochemistry
In biochemistry, 6-(Trifluoromethyl)pyridin-3-ol is used in the study of biochemical pathways and reactions. Its incorporation into biomolecules can help elucidate the mechanisms of action at the molecular level .
Pharmacology
The trifluoromethyl group in 6-(Trifluoromethyl)pyridin-3-ol is associated with increased pharmacological activity in drug molecules. It is often included in the pharmacophore design for new therapeutic agents .
Veterinary Medicine
Derivatives of 6-(Trifluoromethyl)pyridin-3-ol are also used in veterinary medicine. They are incorporated into treatments for various animal health issues, providing effective remedies for a range of conditions .
Mechanism of Action
Mode of Action
The trifluoromethyl group is known to have significant effects on the pharmacological activities of many compounds . It can enhance the lipophilicity and metabolic stability of a compound, potentially affecting its interaction with targets.
Pharmacokinetics
The trifluoromethyl group can potentially enhance the metabolic stability of the compound, which may impact its bioavailability .
Safety and Hazards
Future Directions
The design of molecules containing “6-(Trifluoromethyl)pyridin-3-ol” focuses on maintaining potency at Na v 1.7, improving selectivity over the hERG channel, and overcoming phospholipidosis observed with the initial leads . It is expected that many novel applications of “6-(Trifluoromethyl)pyridin-3-ol” will be discovered in the future .
properties
IUPAC Name |
6-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(11)3-10-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBDHYPESAMAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382629 | |
Record name | 6-(trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
216766-12-0 | |
Record name | 6-(Trifluoromethyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216766-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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